Technical Monograph: Cyclopentyl 3-(piperidinomethyl)phenyl ketone
Technical Monograph: Cyclopentyl 3-(piperidinomethyl)phenyl ketone
The following technical guide is structured as a high-level monograph for researchers in medicinal chemistry and drug discovery. It treats Cyclopentyl 3-(piperidinomethyl)phenyl ketone (CAS: 898793-70-9) as a privileged scaffold, analyzing its synthesis, physicochemical properties, and potential pharmacological utility.
A Privileged Scaffold for CNS-Targeted Ligand Design
Executive Summary
Cyclopentyl 3-(piperidinomethyl)phenyl ketone (CAS: 898793-70-9) represents a significant structural motif in the design of central nervous system (CNS) active agents. Structurally, it combines a lipophilic cyclopentyl ketone core —a known bioisostere for phenyl ketones found in psychotropic agents—with a basic piperidinomethyl side chain .[1]
This specific architecture places the compound at the intersection of several pharmacological classes, most notably Sigma-1 (
| Property | Data |
| IUPAC Name | Cyclopentyl(3-(piperidin-1-ylmethyl)phenyl)methanone |
| CAS Number | 898793-70-9 |
| Molecular Formula | |
| Molecular Weight | 271.40 g/mol |
| Predicted LogP | ~4.2 (High Lipophilicity) |
| H-Bond Acceptors | 2 (Ketone, Tertiary Amine) |
| H-Bond Donors | 0 |
Chemical Architecture & Pharmacophore Analysis
Structural Logic
The molecule is tripartite, consisting of three distinct functional domains that drive its interaction with biological targets:
-
The Lipophilic Anchor (Cyclopentyl Group): Unlike a planar phenyl ring, the cyclopentyl ring possesses "pucker" flexibility, increasing metabolic stability against aromatic hydroxylation and enhancing binding affinity in hydrophobic pockets (e.g., the orthosteric site of GPCRs).
-
The Linker (Phenyl Ketone): The meta-substitution pattern provides a specific vector orientation (approx. 120°) distinct from para-substituted analogs, often favoring selectivity for Sigma receptors over Dopamine transporters.
-
The Cationic Head (Piperidine): At physiological pH, the tertiary amine is protonated. This positive charge is critical for electrostatic interactions with aspartate residues in receptor binding sites (e.g., Asp113 in the
-adrenergic receptor or similar residues in muscarinic receptors).
Pharmacophore Mapping (DOT Visualization)
The following diagram illustrates the functional connectivity and theoretical binding interactions of the scaffold.
Figure 1: Pharmacophore map highlighting key binding vectors. The meta-linker dictates the spatial separation between the hydrophobic anchor and the cationic head.
Synthetic Methodology
Retrosynthetic Analysis
The target is disconnected at the ketone bond. The most efficient precursors are 3-(piperidin-1-ylmethyl)benzonitrile and Cyclopentylmagnesium bromide .
Detailed Protocol
Step 1: Synthesis of 3-(piperidin-1-ylmethyl)benzonitrile
Rationale: Direct alkylation of piperidine with 3-cyanobenzyl bromide is rapid and high-yielding.
-
Reagents: 3-(Bromomethyl)benzonitrile (1.0 eq), Piperidine (1.1 eq),
(2.0 eq), Acetonitrile (ACN). -
Procedure:
-
Dissolve 3-(Bromomethyl)benzonitrile in ACN.
-
Add anhydrous
followed by dropwise addition of piperidine at 0°C. -
Reflux for 4 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 8:2).
-
Workup: Filter inorganic salts. Concentrate filtrate. Partition between water and DCM. Dry organic layer (
) and concentrate.[2] -
Yield Expectation: >90% (Yellow oil).[3]
-
Step 2: Grignard Addition (The Critical Step)
Rationale: Reaction of a nitrile with a Grignard reagent yields an imine salt, which hydrolyzes to the ketone. This prevents over-addition (tertiary alcohol formation) common with acid chlorides.
-
Reagents: Intermediate from Step 1 (1.0 eq), Cyclopentylmagnesium bromide (2M in ether, 1.2 eq), anhydrous THF.
-
Procedure:
-
Inert Atmosphere: Flame-dry a 3-neck flask; maintain
flow. -
Dissolve nitrile intermediate in anhydrous THF; cool to 0°C.
-
Addition: Add Cyclopentylmagnesium bromide dropwise over 30 mins. Note: Exothermic.
-
Allow to warm to Room Temperature (RT) and stir for 12 hours. The solution will turn turbid (imine salt precipitation).
-
Hydrolysis: Cool to 0°C. Quench with 3M HCl (excess). Stir vigorously for 2 hours to hydrolyze the imine to the ketone.
-
Purification: Basify aqueous layer with NaOH to pH 10 (to recover the piperidine amine). Extract with EtOAc (3x).[2]
-
Final Polish: Flash chromatography (
, DCM/MeOH 95:5).
-
Synthetic Workflow Diagram
Figure 2: Convergent synthesis pathway utilizing nitrile-Grignard chemistry to ensure ketone specificity.
Analytical Validation & Quality Control
To validate the identity of CAS 898793-70-9, the following spectral signatures must be confirmed.
| Method | Expected Signal | Structural Assignment |
| IR Spectroscopy | ~1680 | Aryl-Alkyl Ketone Carbonyl stretch. |
| IR Spectroscopy | ~2800-2950 | C-H stretches (Cyclopentyl & Piperidine). |
| 1H NMR | Benzylic | |
| 1H NMR | Methine proton of Cyclopentyl ring (alpha to carbonyl). | |
| MS (ESI+) | m/z 272.2 | Protonated molecular ion. |
Biological Context & Safety
Predicted Pharmacology
Based on the Structure-Activity Relationship (SAR) of similar phenyl-amino-ketones:
-
Sigma-1 Receptor (
): The combination of a hydrophobic core and a basic amine separated by a variable linker is the classic pharmacophore for ligands (e.g., Haloperidol, Preclamol). This compound is a high-probability candidate for agonism/antagonism. -
Synthetic Cannabinoids: While distinct from the indole-based JWH series, phenyl acetyl derivatives have shown affinity for CB1/CB2, though the basic amine here reduces likelihood of pure cannabimimetic activity compared to neutral analogs.
Handling & Safety (MSDS Logic)
-
Signal Word: WARNING
-
Hazards:
-
H315: Causes skin irritation (Lipophilic amine).
-
H302: Harmful if swallowed (CNS active potential).
-
-
Storage: Store at -20°C under inert atmosphere (Argon). The free base is prone to oxidation; conversion to the Hydrochloride (HCl) or Oxalate salt is recommended for long-term stability.
References
-
PubChem Database. (2025).[3] Cyclopentyl(phenyl)methanone - Compound Summary. National Center for Biotechnology Information. Retrieved from [Link]
- Robichaud, A. J., et al. (2011). Sigma-1 receptor ligands: a patent review. Expert Opinion on Therapeutic Patents. (Contextual reference for Pharmacophore analysis).
- Smith, P. A. S. (1962). The Chemistry of Open-Chain Organic Nitrogen Compounds. Benjamin/Cummings. (Reference for Grignard-Nitrile chemistry).
